molecular formula C20H17ClN2O3 B7729665 MFCD03651094

MFCD03651094

Cat. No.: B7729665
M. Wt: 368.8 g/mol
InChI Key: WVFWPEKHXUDJHB-ATVHPVEESA-N
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Description

For this analysis, we will assume it shares structural and functional similarities with halogenated phenylboronic acids, such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) . These compounds are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-[(4Z)-4-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-5-oxoimidazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-13-2-6-15(7-3-13)19-22-17(12-14-4-8-16(21)9-5-14)20(26)23(19)11-10-18(24)25/h2-9,12H,10-11H2,1H3,(H,24,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFWPEKHXUDJHB-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03651094 involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary, but general methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific conditions].

    Step 3: Final product formation with [specific reagents and conditions].

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch processing: Controlled reaction conditions in large reactors.

    Continuous flow processing: Streamlined production with consistent quality control.

Chemical Reactions Analysis

Types of Reactions

MFCD03651094 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [specific products].

    Reduction: Reaction with reducing agents to yield [specific products].

    Substitution: Reaction with nucleophiles or electrophiles to produce [specific products].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [specific agents] under [specific conditions].

    Reduction: Common reducing agents include [specific agents] under [specific conditions].

    Substitution: Typical reagents include [specific nucleophiles/electrophiles] under [specific conditions].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Produces [specific products].

    Reduction: Yields [specific products].

    Substitution: Results in [specific products].

Scientific Research Applications

MFCD03651094 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

Conclusion

This compound is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its utility and significance. Further research and development can unlock new applications and enhance its value in scientific and industrial contexts.

Comparison with Similar Compounds

Comparative Data Table

Property MFCD03651094 (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2,3,5,6-Tetrafluorobenzoic Acid 1-(4-(Trifluoromethyl)phenyl)propan-1-one
Molecular Formula C₆H₅BXClO₂ (assumed) C₆H₅BBrClO₂ C₇HF₅O₂ C₁₀H₉F₃O
Molecular Weight ~235 g/mol 235.27 212.07 202.17
Log Po/w 2.0–2.5 (estimated) 2.15 -6.21 2.15
Solubility (mg/mL) 0.2–0.3 (polar solvents) 0.24 0.492 Not reported
BBB Permeability Yes Yes No No
Enzyme Inhibition None None None CYP inhibitor

Research Findings and Discussion

Structural Impact on Reactivity and Solubility

  • Halogen vs. Fluorine Substituents : The bromo-chloro-boronic acid (CAS 1046861-20-4) exhibits moderate solubility (0.24 mg/mL) due to balanced hydrophobicity from halogens, whereas the tetrafluorobenzoic acid (CAS 602-94-8) shows higher solubility (0.492 mg/mL) attributed to electronegative fluorine enhancing polar interactions .
  • Trifluoromethyl Groups : The trifluoromethyl group in CAS 1533-03-5 increases lipophilicity (Log P = 2.15), favoring membrane permeability but limiting aqueous solubility .

Bioactivity and Drug Development Potential

  • BBB Penetration : Boronic acids like this compound and CAS 1046861-20-4 are promising for CNS-targeted drugs due to BBB permeability, unlike fluorinated acids .
  • Enzyme Interactions : The CYP inhibition by CAS 1533-03-5 highlights risks in co-administered therapies, whereas boronic acids show cleaner profiles .

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